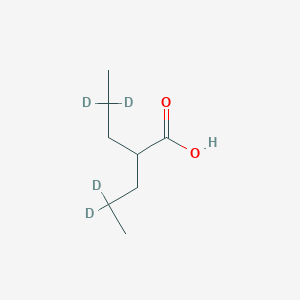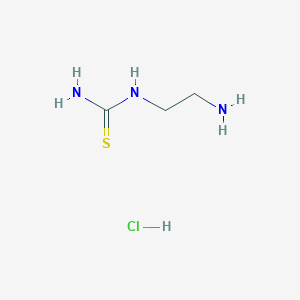![molecular formula C7H4ClF2N3 B1433820 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1279829-79-6](/img/structure/B1433820.png)
6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, including compounds like 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine, have been extensively studied for their diverse biomedical applications. These compounds, due to their structural diversity and substituent variability, present significant potential in biomedical research. The synthesis methods, starting from preformed pyrazole or pyridine, and the range of biomedical applications are explored in detail (Donaire-Arias et al., 2022).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as potential corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial contexts where corrosion resistance is crucial. The synthesis of these compounds using ultrasound-assisted methods and their efficacy in corrosion inhibition have been studied (Dandia et al., 2013).
Cytotoxicity and Antimicrobial Activities
Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Furthermore, their antimicrobial and anti-biofilm activities have been explored, indicating their potential in cancer and infectious disease research (Nagender et al., 2014).
Structural Analysis
The structural characteristics of pyrazolo[3,4-b]pyridine derivatives, including this compound, have been a subject of study. This includes examining their tautomeric forms and X-ray diffraction analysis to understand their molecular structure, which is crucial for their applications in various fields of chemistry and pharmacology (Wu et al., 2012).
Chemical Synthesis and Reactions
The discovery of efficient synthetic methods for these compounds highlights their versatility in chemical reactions. This includes selective nucleophilic substitution and pyrazole formation, demonstrating the chemical flexibility and potential utility of pyrazolo[3,4-b]pyridines in various synthetic applications (Zhong et al., 2009).
Mécanisme D'action
Mode of Action
6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism, making it an effective fungicide .
Pharmacokinetics
The effectiveness of this compound as a fungicide suggests that it has good bioavailability .
Result of Action
The result of the action of this compound is the death of the organism it targets. By inhibiting the mitochondrial complex I, it disrupts the energy production of the cell, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in the agrochemical industry, suggesting that it is stable and effective in various environmental conditions .
Propriétés
IUPAC Name |
6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4-2-11-13-7(4)12-5/h1-2,6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVFDYOBDIBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279829-79-6 | |
| Record name | 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)





![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
